6-Bromo-2-iodoquinazoline

Vue d'ensemble

Description

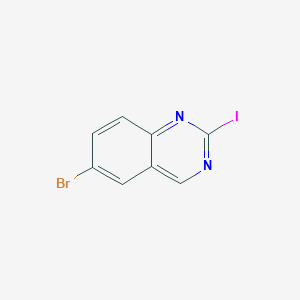

6-Bromo-2-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4BrIN2. It belongs to the quinazoline family, which is widely used in medicinal chemistry due to its diverse biological activities

Méthodes De Préparation

6-Bromo-2-iodoquinazoline can be synthesized via multiple methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high functional group tolerance . The Ullmann reaction, on the other hand, involves the coupling of aryl halides in the presence of a copper catalyst, typically under elevated temperatures.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-2-iodoquinazoline serves as a bifunctional electrophilic substrate in palladium-mediated reactions. Key transformations include:

Suzuki-Miyaura Cross-Coupling

The C-I bond undergoes selective coupling with aryl/heteroaryl boronic acids due to its lower bond dissociation energy (~66.45 kcal/mol) compared to the C-Br bond.

- Conditions : PdCl₂(PPh₃)₂, Cs₂CO₃, THF, 60–80°C.

- Outcome : Yields 2-aryl-6-bromoquinazolines with retention of the C(6)-Br bond for subsequent functionalization .

Sonogashira Coupling

Alkynylation at C(2)-I occurs preferentially over C(6)-Br, enabling sequential reactions:

- Conditions : PdCl₂(PPh₃)₂, CuI, NEt₃, THF, room temperature.

- Example : Reaction with phenylacetylene forms 2-alkynyl-6-bromoquinazoline in 85% yield .

Buchwald-Hartwig Amination

The C(2)-I bond reacts with primary/secondary amines under Pd catalysis:

- Conditions : Pd(OAc)₂, Xantphos, KOtBu, dioxane, 100°C.

- Outcome : 2-Amino-6-bromoquinazolines are obtained with >90% regioselectivity .

Sequential Functionalization Pathways

The retained C(6)-Br bond allows further diversification:

Sequential Suzuki/Sonogashira Reactions

- Initial C(2)-I coupling with alkynes or arylboronic acids.

- Subsequent C(6)-Br coupling under modified conditions (e.g., elevated temperature or alternative catalysts).

- Key Example :

Halogen Exchange Reactions

The C(6)-Br bond can be converted to other halogens (e.g., Cl, F) via Finkelstein or Balz-Schiemann reactions for enhanced reactivity.

Nucleophilic Substitution Reactions

The electron-deficient quinazoline core facilitates nucleophilic attacks:

Aromatic Nucleophilic Substitution

- At C(4) : In derivatives lacking substituents at C(4), amines or alkoxides displace halogens under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

- At C(6) : Bromine can be replaced by thiols or amines in polar aprotic solvents (e.g., DMSO, 100°C) .

Comparative Reactivity and Selectivity

The reactivity hierarchy for cross-coupling is C-I > C-Br due to:

- Lower bond dissociation energy (C-I: ~66 kcal/mol vs. C-Br: ~83 kcal/mol) .

- Enhanced Pd(0) oxidative addition kinetics at C-I .

Applications De Recherche Scientifique

Biological Activities

The biological activities of 6-bromo-2-iodoquinazoline can be categorized into several key areas:

Anticancer Activity

Quinazoline derivatives are known for their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. Research has shown that compounds like this compound exhibit significant inhibitory effects on EGFR autophosphorylation, making them promising candidates for cancer therapy . Molecular docking studies indicate improved binding affinities compared to non-halogenated counterparts .

Antimicrobial Properties

Numerous studies have documented the antimicrobial efficacy of quinazoline derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. The introduction of halogen atoms has been linked to enhanced antifungal activity .

A specific study highlighted the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones, which exhibited potent antibacterial and antifungal activities against human pathogenic microorganisms .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines have been explored extensively. Studies indicate that certain derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds derived from similar structures demonstrated higher anti-inflammatory activity compared to standard drugs like ibuprofen .

Case Study 1: Anticancer Efficacy

A study evaluated a series of halogenated quinazolines for their EGFR inhibitory activity. The findings suggested that this compound derivatives could serve as effective inhibitors, showing IC50 values in the nanomolar range against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various quinazoline derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-Bromo-2-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its potential to inhibit tyrosine kinases, which are involved in cell signaling pathways .

Comparaison Avec Des Composés Similaires

6-Bromo-2-iodoquinazoline can be compared with other quinazoline derivatives, such as:

6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds have been studied for their tyrosine kinase inhibitory activity.

6-Substituted quinazoline-2-thiols: These derivatives are known for their diverse biological activities, including antibacterial and antifungal properties.

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activity compared to other quinazoline derivatives.

Activité Biologique

6-Bromo-2-iodoquinazoline is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

his compound features a quinazoline ring with bromine and iodine substituents, which are crucial for its biological activities.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 13 |

The presence of halogen atoms at specific positions on the quinazoline ring enhances the interaction with microbial cell walls, contributing to its antibacterial efficacy. Studies suggest that modifications at positions 2 and 3 of the quinazoline scaffold are critical for improving antimicrobial activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Quinazolines are known to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study: Inhibition of EGFR

In a study evaluating various quinazoline derivatives, including this compound, it was found that this compound significantly inhibited EGFR autophosphorylation in vitro. The IC50 values for different cancer cell lines were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

The anticancer mechanisms include blocking DNA repair pathways and promoting apoptosis in cancer cells . This dual action makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives possess anti-inflammatory properties. Specifically, this compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.

Table 3: Anti-inflammatory Activity Assessment

The results suggest that this compound could serve as a potential anti-inflammatory agent by modulating cytokine production in inflammatory pathways .

Propriétés

IUPAC Name |

6-bromo-2-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJJMJFHBCJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582074 | |

| Record name | 6-Bromo-2-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-93-1 | |

| Record name | 6-Bromo-2-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.